molecular formula C19H21NO4 B390494 N-(3-Aminophenyl)-2-methoxybenzamide CAS No. 301207-46-5

N-(3-Aminophenyl)-2-methoxybenzamide

Cat. No.: B390494
CAS No.: 301207-46-5
M. Wt: 327.4 g/mol
InChI Key: JLYWCHLTLCGOMW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to the benzamide structure, with a methoxy group at the ortho position relative to the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-methoxybenzamide typically involves the reaction of 3-aminophenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

Chemistry: N-(3-Aminophenyl)-2-methoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    N-(4-Aminophenyl)-2-methoxybenzamide: The amino group is at the para position, which can influence its binding properties and reactivity.

    N-(3-Aminophenyl)-4-methoxybenzamide: The methoxy group is at the para position, potentially altering its chemical behavior.

Uniqueness: N-(3-Aminophenyl)-2-methoxybenzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This positioning can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.

Properties

CAS No.

301207-46-5

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol

InChI

InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3

InChI Key

JLYWCHLTLCGOMW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O

Origin of Product

United States

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